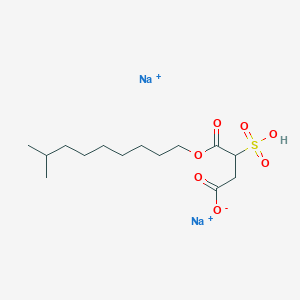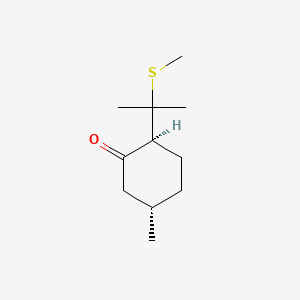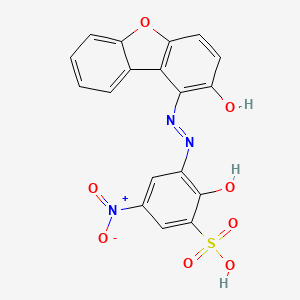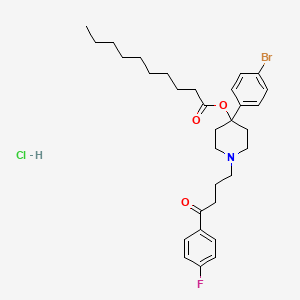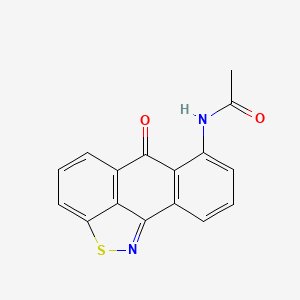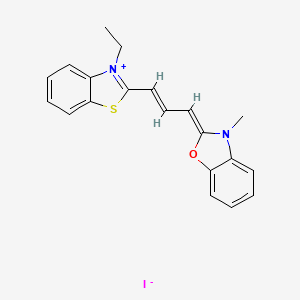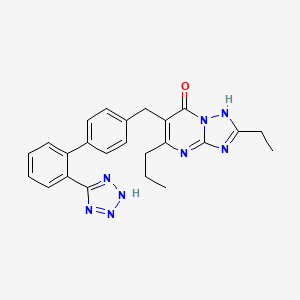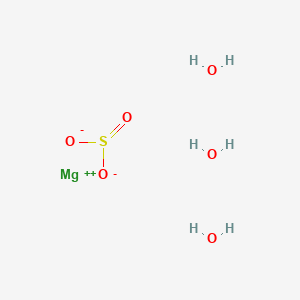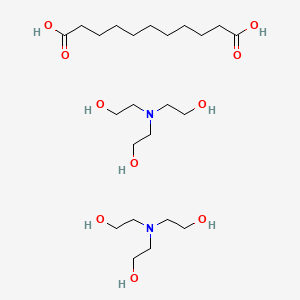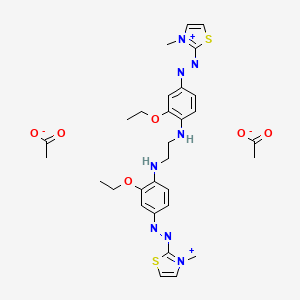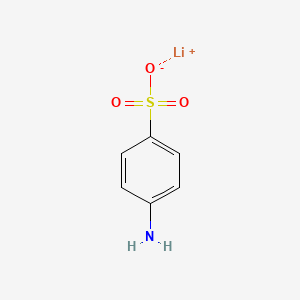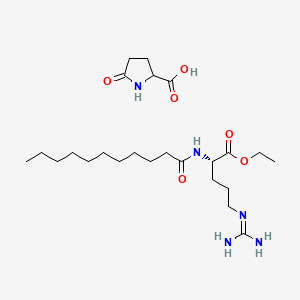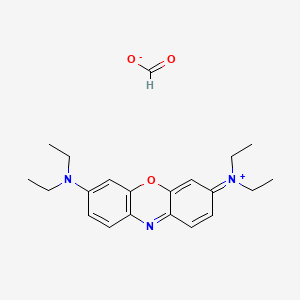
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate is a synthetic organic compound known for its vibrant color and unique chemical properties. It is commonly used in various scientific research applications due to its ability to interact with biological molecules and its utility in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate typically involves the reaction of phenoxazine derivatives with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced under specific conditions to yield reduced forms that have distinct properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazinone derivatives, while reduction can produce dihydrophenoxazine compounds.
Applications De Recherche Scientifique
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a redox indicator in various chemical analyses.
Biology: The compound is employed in fluorescence microscopy and flow cytometry due to its fluorescent properties.
Medicine: It is investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: The compound is used in the manufacturing of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can intercalate into DNA, affecting its structure and function. It also acts as a redox-active molecule, participating in electron transfer reactions that are crucial in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride
- Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate
Uniqueness
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate is unique due to its specific formate anion, which can influence its solubility and reactivity compared to other similar compounds. Its distinct chemical structure and properties make it particularly useful in applications requiring high specificity and sensitivity.
Propriétés
Numéro CAS |
113534-44-4 |
|---|---|
Formule moléculaire |
C20H26N3O.CHO2 C21H27N3O3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;formate |
InChI |
InChI=1S/C20H26N3O.CH2O2/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;2-1-3/h9-14H,5-8H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |
Clé InChI |
SGJMEBVZCIYWRU-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



